4-[2-(4-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzene-1-sulfonamide
Description
The compound 4-[2-(4-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzene-1-sulfonamide is a sulfonamide derivative featuring a pyrrolidinone core substituted with a 4-chlorophenyl group, a hydroxy group, and a 4-methylbenzoyl moiety. Its structure combines electron-withdrawing (e.g., sulfonamide, chlorophenyl) and electron-donating (e.g., hydroxy) groups, which influence its physicochemical and biological properties. Sulfonamides are historically significant for their antimicrobial and anti-inflammatory activities, with structural variations often dictating target specificity .
Properties
IUPAC Name |
4-[(3E)-2-(4-chlorophenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O5S/c1-14-2-4-16(5-3-14)22(28)20-21(15-6-8-17(25)9-7-15)27(24(30)23(20)29)18-10-12-19(13-11-18)33(26,31)32/h2-13,21,28H,1H3,(H2,26,31,32)/b22-20+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVRVEFOIFSOCO-LSDHQDQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=CC=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)Cl)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as sulfanilamides, are known to target enzymes involved in the folic acid metabolism cycle.
Mode of Action
Sulfanilamides, which share a similar structure, act as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle. They inhibit the multiplication of bacteria, and resistance to one sulfonamide often indicates resistance to all.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Heterocyclic Framework
The target compound’s pyrrolidinone (2,5-dihydro-1H-pyrrol-1-yl) core distinguishes it from pyrazole-based analogs like those in (e.g., compounds 16–18), which exhibit pyrazoline rings.
Substituent Analysis
Key substituents and their effects:
- Hydroxy vs. Methoxy : The hydroxy group in the target compound enables stronger hydrogen bonding compared to the methoxy group in compound 18 , which is bulkier and less polar .
Spectral and Physical Data
Hypothetical data inferred from analogs in :
- IR Spectroscopy: Strong absorption at ~1650 cm⁻¹ (C=O of pyrrolidinone), ~1335 cm⁻¹ (SO₂ asymmetric stretching), and ~3400 cm⁻¹ (O-H/N-H stretching) .
- 1H-NMR : Aromatic protons (δ 7.4–8.1 ppm), hydroxy proton (δ ~9.0 ppm, exchangeable), and methyl groups (δ ~2.2–2.3 ppm).
- Melting Point : Likely >150°C due to polar substituents and hydrogen-bonding capacity, comparable to compound 17 (m.p. 129–130°C) .
Electronic and Noncovalent Interaction Analysis
Computational studies using Multiwfn and noncovalent interaction (NCI) analysis reveal:
- Electrostatic Potential (ESP): The sulfonamide and hydroxy groups create regions of high electronegativity, favoring interactions with cationic residues (e.g., lysine in enzymes).
- Hydrogen Bonding: The hydroxy and sulfonamide groups act as donors/acceptors, contrasting with pyrazoline analogs lacking these motifs .
Challenges in Structural Lumping
The lumping strategy groups structurally similar compounds for computational efficiency. However, the target compound’s pyrrolidinone core and hydroxy group render it distinct from pyrazoline-based sulfonamides, limiting its inclusion in lumped categories without sacrificing accuracy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
